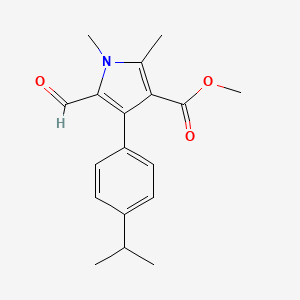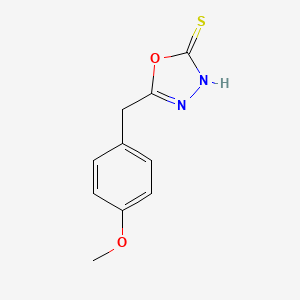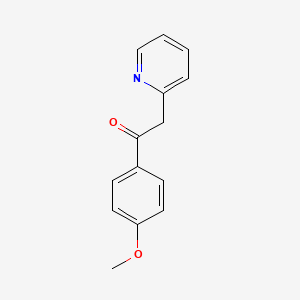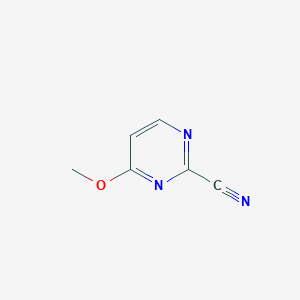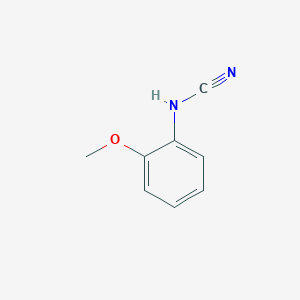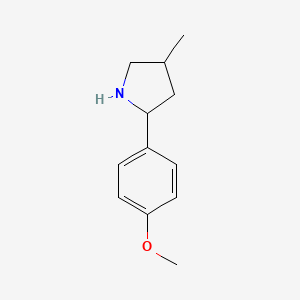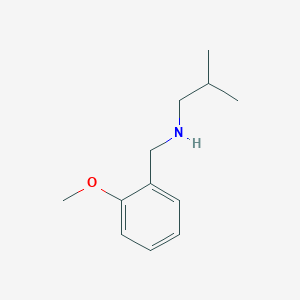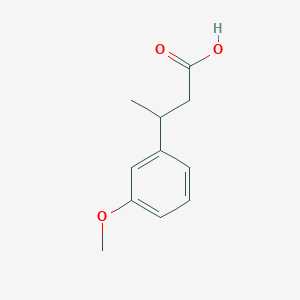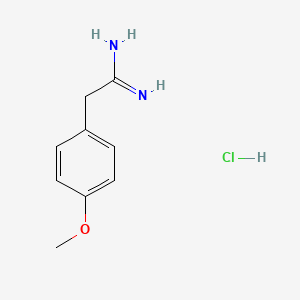![molecular formula C13H18N2O3 B3022488 [2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine CAS No. 727674-88-6](/img/structure/B3022488.png)
[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine
Vue d'ensemble
Description
[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine: is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.30 g/mol . This compound is often used in proteomics research and has various applications in scientific research .
Mécanisme D'action
Target of Action
Morpholine derivatives have been known to interact with a variety of targets, including enzymes like monoamine oxidase .
Mode of Action
Morpholine derivatives have been reported to inhibit enzymes, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of enzymes like monoamine oxidase can impact several biochemical pathways, including neurotransmitter metabolism .
Result of Action
The inhibition of enzymes can lead to changes in cellular processes, potentially impacting cell growth and function .
Analyse Biochimique
Biochemical Properties
[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with proteases and kinases, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. The compound’s binding to enzymes can induce conformational changes that either enhance or inhibit their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including disruptions in cellular function and metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine typically involves the reaction of 2-methyl-4-nitrophenol with 2-chloro-N-(morpholin-4-yl)acetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is replaced by the morpholin-4-yl-2-oxoethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholin-4-yl-2-oxoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis to introduce the morpholin-4-yl-2-oxoethoxy group into other molecules.
- Acts as a building block for the synthesis of more complex organic compounds .
Biology:
- Utilized in proteomics research to study protein interactions and functions.
- Serves as a probe in biochemical assays to investigate enzyme activities .
Medicine:
- Investigated for potential therapeutic applications due to its ability to interact with biological targets.
- Studied for its role in drug development and design .
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the formulation of certain industrial products .
Comparaison Avec Des Composés Similaires
[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone: Similar structure but with an ethanone group instead of an amine group.
2-(3-methylphenyl)-2-morpholin-4-ylethanamine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness:
- The presence of the morpholin-4-yl-2-oxoethoxy group provides unique chemical and biological properties.
- Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Propriétés
IUPAC Name |
2-(4-amino-3-methylphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-8-11(2-3-12(10)14)18-9-13(16)15-4-6-17-7-5-15/h2-3,8H,4-7,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTQMZLOEWFCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


